(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(1-ethyl-1H-pyrazol-5-yl)methanone
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Description
(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(1-ethyl-1H-pyrazol-5-yl)methanone is a useful research compound. Its molecular formula is C15H15N5O and its molecular weight is 281.319. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole-containing compounds are known to interact with various biological targets due to their versatile chemical structure . The interaction with these targets can lead to changes in cellular processes, leading to the observed biological activities.
Biochemical Pathways
Given the wide range of biological activities associated with imidazole-containing compounds, it can be inferred that multiple biochemical pathways could be affected .
Pharmacokinetics
Imidazole-containing compounds are generally known to be highly soluble in water and other polar solvents, which could influence their bioavailability .
Result of Action
Given the wide range of biological activities associated with imidazole-containing compounds, it can be inferred that the compound could have various effects at the molecular and cellular level .
Properties
IUPAC Name |
1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl-(2-ethylpyrazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O/c1-2-20-13(7-8-16-20)14(21)19-10-9-18-12-6-4-3-5-11(12)17-15(18)19/h3-8H,2,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTKAUEJCKZPCHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)N2CCN3C2=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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